molecular formula C20H21F3N2O2 B1682373 Tilapertin CAS No. 1000690-85-6

Tilapertin

Cat. No. B1682373
M. Wt: 378.4 g/mol
InChI Key: MDLQJNCGZVDZFV-LJQANCHMSA-N
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Description

Tilapertin is a drug that is described as an antipsychotic . It is also known as an oral inhibitor of glycine transporter type-1 (GlyT1) . The IUPAC name for Tilapertin is (4-{®-Phenyl[3-(trifluoromethyl)phenyl]methyl}-1-piperazinyl)acetic acid .


Molecular Structure Analysis

Tilapertin has a molecular formula of C20H21F3N2O2 and a molar mass of 378.395 g/mol . The structure includes a piperazine ring, a trifluoromethyl group, and an acetic acid group .


Physical And Chemical Properties Analysis

Tilapertin has a molecular weight of 378.39 and a chemical formula of C20H21F3N2O2 . Unfortunately, specific physical properties such as melting point, solubility, and stability were not found in the sources I accessed.

Scientific Research Applications

Tilapertin in Traditional Medicine and Pharmacology

  • Tilia Americana and Anxiolytic Effects : Research on Tilia Americana var. mexicana, closely related to Tilapertin, highlights its use in traditional medicine for sedative and anxiolytic effects. A study conducted on mice models demonstrated significant attenuation in anxiety-response, resembling the response to diazepam. This supports the ethnopharmacological use of Tilia Americana var. mexicana as a tranquilizer (Pérez-Ortega et al., 2008).

  • Flavonoid Content and Neuropharmacological Activity : Another study focused on the flavonoid content of Mexican Tilia and its neuropharmacological activity. It was found that the effects were associated with quercetin and kaempferol glycosides, which might support the traditional use of these inflorescences in calming and anti-anxiety applications (Aguirre-Hernández et al., 2010).

  • Antioxidant and Antiproliferative Properties : Tilia × viridis, another closely related species, shows significant antioxidant properties. An ethanol extract from this species demonstrated selective antiproliferative activity on lymphoma cell lines, which could be attributed to its flavonoid content, notably rutin. This suggests a potential for Tilia × viridis in cancer research (Marrassini et al., 2011).

Immunomodulatory Effects

  • Lymphocyte Proliferation Influence : Research on Tilia x viridis extracts shows they have a stimulatory effect on normal murine lymphocyte proliferation. This effect is attributed to macrophage activation and the presence of rutin, indicating potential applications in enhancing immune responses (Davicino et al., 2011).

Application in Aquaculture

  • Biofloc Technology in Tilapia Cultivation : A study on biofloc technology (BFT) in tilapia cultivation showed that BFT enhances the growth, digestive enzyme activity, hematology, and immune response of genetically improved farmed tilapia. This suggests that BFT could be a promising alternative technology for tilapia aquaculture, including potential health benefits for the fish (Long et al., 2015).

  • Genome Manipulation in Tilapia : Research has explored chromosome-set manipulation in tilapia species for sterile progeny production, sex manipulation, and research purposes. Despite generating various genotypes, the actual benefits to the tilapia culture industry from this research are yet to be fully realized (Mair, 1993).

properties

IUPAC Name

2-[4-[(R)-phenyl-[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O2/c21-20(22,23)17-8-4-7-16(13-17)19(15-5-2-1-3-6-15)25-11-9-24(10-12-25)14-18(26)27/h1-8,13,19H,9-12,14H2,(H,26,27)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLQJNCGZVDZFV-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)O)C(C2=CC=CC=C2)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC(=O)O)[C@H](C2=CC=CC=C2)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801032317
Record name Tilapertin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801032317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tilapertin

CAS RN

1000690-85-6
Record name 4-[(R)-Phenyl[3-(trifluoromethyl)phenyl]methyl]-1-piperazineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000690-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tilapertin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000690856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tilapertin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801032317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TILAPERTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2SV488G98
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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